Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities . They have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate ethyl 4- (4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .Molecular Structure Analysis
The dihydropyrimidine ring adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis
The synthesis of ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol. This mixture is treated with concentrated hydrochloric acid and heated to reflux .Physical And Chemical Properties Analysis
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a white to almost white powder . It has a melting point of 208°C . Its molecular formula is C14H16N2O3 and its molecular weight is 260.293 g/mol .Scientific Research Applications
Microwave-Mediated Synthesis
A study by Harikrishnan et al. (2013) demonstrated the use of ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in a microwave-mediated, catalyst- and solvent-free regioselective Biginelli reaction. This method synthesized a series of novel tetrahydropyrimidines efficiently (Harikrishnan, Rajesh, Perumal, & Almansour, 2013).
Reactions and Synthesis
Kappe and Roschger (1989) investigated various reactions of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, studying the site of methylation and acylation, synthesis of thiazines, and formation of indeno[1,2-d]pyrimidines, which highlighted the compound's versatility in chemical synthesis (Kappe & Roschger, 1989).
Reaction Pathway Analysis
Fesenko et al. (2010) explored the dramatic effects of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, revealing insights into ring expansion versus nucleophilic substitution reactions (Fesenko, Trafimova, Cheshkov, & Shutalev, 2010).
Aza-Wittig Reaction
Lebed' et al. (2009) reported the formation of imidazo[1,5-c]pyrimidine derivatives using ethyl 2-oxo-6-[(triphenyl-λ5-phosphanylidene)aminomethyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylates in an aza-Wittig reaction followed by intramolecular cyclization (Lebed', Kos, Polovinko, Tolmachev, & Vovk, 2009).
Crystal Structure Analysis
The crystal structures of various derivatives of ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been determined, providing valuable insights into the molecular and conformational properties of these compounds (Kurbanova, Kurbanov, Askerov, Allakhverdiev, Khrustalev, & Magerramov, 2009).
Ionic Liquid Mediated Synthesis
Nikalje et al. (2017) utilized ionic liquids in the synthesis of novel chromone-pyrimidine coupled derivatives, highlighting the compound's role in creating biologically active substances (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Thermodynamic Properties
Klachko et al. (2020) investigated the combustion energies and thermodynamic properties of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives, crucial for understanding its stability and reactivity (Klachko, Matiychuk, Sobechko, Serheyev, & Tishchenko, 2020).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3H,2,4H2,1H3,(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEUWQNJWMPQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445635 | |
Record name | Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
CAS RN |
33458-27-4 | |
Record name | Ethyl 1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33458-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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